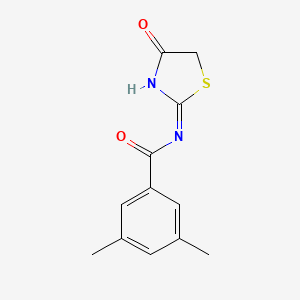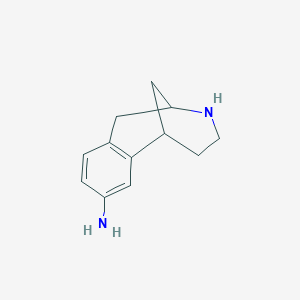![molecular formula C16H14I2N4O2 B14239093 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) CAS No. 500784-79-2](/img/structure/B14239093.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4’-Bis(iodoacetylamino)azobenzene is an organic compound characterized by the presence of two iodoacetylamino groups attached to an azobenzene core Azobenzene compounds are known for their photoisomerization properties, which means they can change their structure when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(iodoacetylamino)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with an appropriate aromatic compound to form the azobenzene core.
Iodoacetylation: The azobenzene core is then reacted with iodoacetic acid or its derivatives under basic conditions to introduce the iodoacetylamino groups.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(iodoacetylamino)azobenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4’-Bis(iodoacetylamino)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azobenzene core to hydrazobenzene derivatives.
Substitution: The iodoacetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Hydrazobenzene derivatives are common products.
Substitution: Various substituted azobenzenes can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4,4’-Bis(iodoacetylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Industry: Utilized in the development of advanced materials with tunable properties for use in electronics and photonics.
Mécanisme D'action
The mechanism of action of (E)-4,4’-Bis(iodoacetylamino)azobenzene is primarily based on its photoisomerization properties. When exposed to light, the compound can switch between its trans and cis forms. This structural change can influence its interactions with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of iodoacetylamino groups.
4,4’-Diiodoazobenzene: Contains iodine atoms directly attached to the azobenzene core.
Uniqueness
(E)-4,4’-Bis(iodoacetylamino)azobenzene is unique due to the presence of iodoacetylamino groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it more versatile for applications in various fields compared to its simpler counterparts.
Propriétés
Numéro CAS |
500784-79-2 |
|---|---|
Formule moléculaire |
C16H14I2N4O2 |
Poids moléculaire |
548.12 g/mol |
Nom IUPAC |
2-iodo-N-[4-[[4-[(2-iodoacetyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14I2N4O2/c17-9-15(23)19-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)20-16(24)10-18/h1-8H,9-10H2,(H,19,23)(H,20,24) |
Clé InChI |
NPEGYMSENWXIML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CI)N=NC2=CC=C(C=C2)NC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


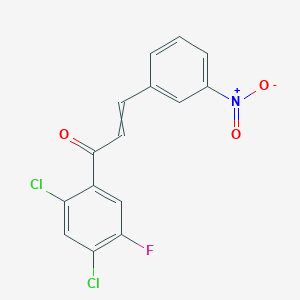
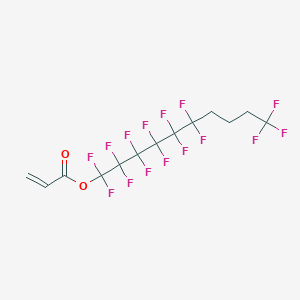
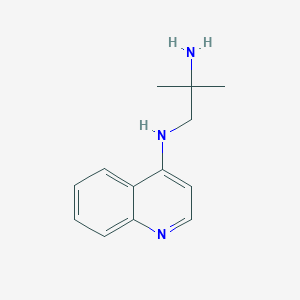
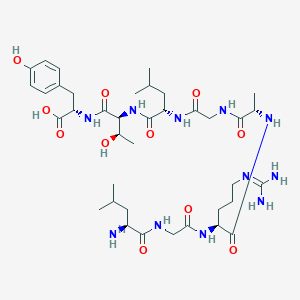
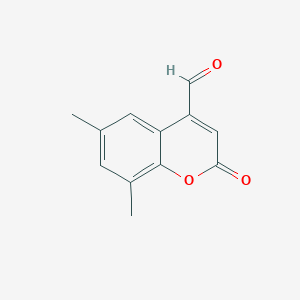
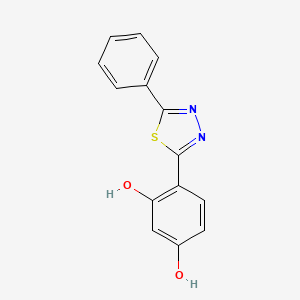
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)

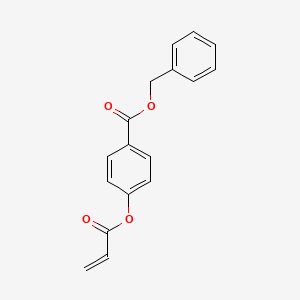
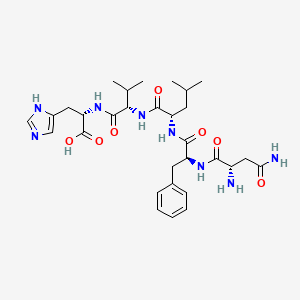
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
